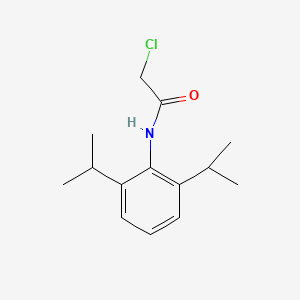

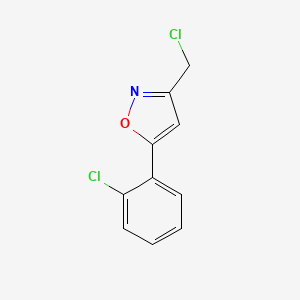

![molecular formula C7H5F9O B1621084 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane CAS No. 502482-28-2](/img/structure/B1621084.png)

2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane

Descripción general

Descripción

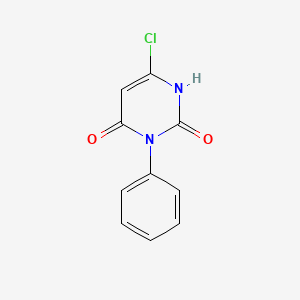

“2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is a chemical compound with the molecular formula C7H5F9O . It is also known by other names such as 4,4-Bis(trifluoromethyl)-1,2-epoxy-5,5,5-trifluoropentane and 3-(Nonafluoro-tert-butyl)propen-1,2-oxide .

Molecular Structure Analysis

The molecular weight of “2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is 276.10 g/mol . The InChI string representation of its structure is InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 12.5 Ų .

Aplicaciones Científicas De Investigación

Environmental Degradation and Fate

Studies on polyfluoroalkyl chemicals, which may include compounds similar to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane, have shown that microbial degradation plays a significant role in their environmental fate. Liu and Avendaño (2013) reviewed microbial degradation pathways, highlighting the transformation of polyfluoroalkyl into perfluoroalkyl acids (PFAAs) through environmental processes, underscoring the importance of understanding these compounds' biodegradability and degradation products for environmental risk assessment (Liu & Mejia Avendaño, 2013).

Fluoroalkylation in Aqueous Media

The progress of fluoroalkylation reactions, including those involving oxirane structures, in aqueous media, has been comprehensively reviewed. The unique effects of fluorinated functionalities on molecules make these reactions significant for the development of pharmaceuticals, agrochemicals, and functional materials. Song et al. (2018) emphasized the environmental-friendly aspect of these reactions, providing insight into green chemistry advancements (Song et al., 2018).

Polymerization and Material Science

The synthesis and applications of vegetable oil-derived epoxy monomers, where oxirane rings are critical, have been explored in the context of creating materials with improved mechanical properties and lower environmental impact. Wang and Schuman (2013) discussed the potential of such epoxy monomers derived from renewable sources for fabricating structural composites, indicating a sustainable approach to material science (Wang & Schuman, 2013).

Copolymerization with Carbon Dioxide

The copolymerization of oxiranes, including structures akin to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane, with carbon dioxide to produce polycarbonates represents a novel approach to utilizing greenhouse gases for producing value-added materials. Ang et al. (2015) reviewed advancements in catalysts facilitating this copolymerization, highlighting the environmental benefits of converting CO2 into useful polymers (Ang et al., 2015).

Propiedades

IUPAC Name |

2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTYEHSXMRNMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379708 | |

| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |

CAS RN |

502482-28-2 | |

| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

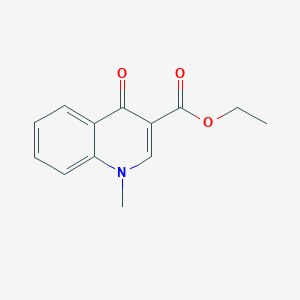

![N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B1621019.png)

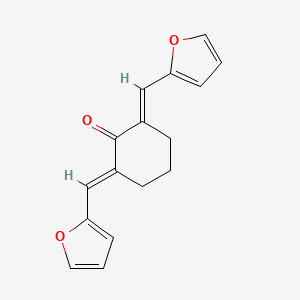

![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)

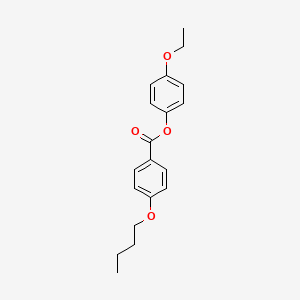

![3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1621022.png)